N-acetylmuramic acid

Description

RN given refers to D-Glucopyranose, (R)-isome

Structure

3D Structure

Properties

IUPAC Name |

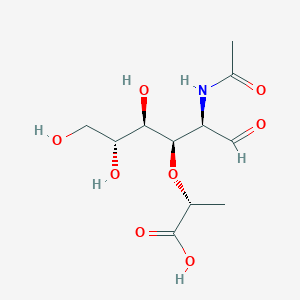

(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO8/c1-5(11(18)19)20-10(9(17)8(16)4-14)7(3-13)12-6(2)15/h3,5,7-10,14,16-17H,4H2,1-2H3,(H,12,15)(H,18,19)/t5-,7+,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOARVSUSWULNDI-TVVSKHENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893663 | |

| Record name | (R)-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10597-89-4, 1856-93-5 | |

| Record name | N-Acetylmuramic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10597-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylmuramic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001856935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylmuramic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010597894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLMURAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/246FXU111L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Cornerstone of Bacterial Integrity: An In-depth Technical Guide to N-acetylmuramic Acid's Function in the Cell Wall

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetylmuramic acid (NAM) is a monosaccharide derivative that, alongside N-acetylglucosamine (NAG), forms the glycan backbone of peptidoglycan (PG), the primary structural component of the bacterial cell wall.[1][2] This essential polymer encases the bacterial cell, providing mechanical strength, maintaining cell shape, and protecting against osmotic lysis.[3][4] The unique presence of NAM in bacteria and its crucial role in cell wall biosynthesis make it and its associated enzymatic pathways prime targets for antimicrobial drugs.[2][3] This technical guide provides a comprehensive overview of the function of this compound in the bacterial cell wall, detailing its biosynthesis, its role in the architecture of peptidoglycan, and the signaling pathways it activates. The guide also includes detailed experimental protocols for the analysis of peptidoglycan structure and quantitative data to support the presented information.

The Structure and Properties of this compound

This compound is the ether of lactic acid and N-acetylglucosamine.[5] Its chemical formula is C₁₁H₁₉NO₈, and its molar mass is 293.27 g/mol .[2][6] The key structural feature of NAM is the lactyl ether linkage at the C3 position, which provides the attachment point for a short peptide stem.[7] This peptide stem is critical for the cross-linking of adjacent glycan chains, a process that confers rigidity and strength to the peptidoglycan mesh.[8]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₈ | [6] |

| Molar Mass | 293.27 g/mol | [9] |

| IUPAC Name | (2R)-2-[[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy]propanoic acid | [2] |

| Appearance | White to off-white powder | [10] |

| Solubility | Soluble in water | [10] |

The Central Role of NAM in Peptidoglycan Biosynthesis

The synthesis of the bacterial cell wall is a complex process that occurs in three stages: cytoplasmic, membrane-associated, and periplasmic (in Gram-negative bacteria) or extracellular (in Gram-positive bacteria). NAM is at the heart of this process, from its initial synthesis to its incorporation into the growing peptidoglycan sacculus.

Cytoplasmic Synthesis of UDP-N-acetylmuramic acid

The biosynthesis of peptidoglycan begins in the cytoplasm with the synthesis of UDP-N-acetylmuramic acid (UDP-MurNAc). This process involves a series of enzymatic reactions that convert fructose-6-phosphate into the activated NAM precursor.

The key enzymes in this pathway are:

-

GlmS: Converts fructose-6-phosphate and glutamine to glucosamine-6-phosphate.

-

GlmM: Isomerizes glucosamine-6-phosphate to glucosamine-1-phosphate.

-

GlmU: A bifunctional enzyme that first acetylates glucosamine-1-phosphate to N-acetylglucosamine-1-phosphate and then uridylates it to UDP-N-acetylglucosamine (UDP-GlcNAc).

-

MurA and MurB: These enzymes catalyze the conversion of UDP-GlcNAc to UDP-MurNAc. MurA adds a phosphoenolpyruvate (PEP) moiety to UDP-GlcNAc, and MurB reduces the resulting enolpyruvyl group to a lactyl group.[11]

Following the synthesis of UDP-MurNAc, a pentapeptide stem is sequentially added by the Mur ligases (MurC, MurD, MurE, and MurF), forming the UDP-MurNAc-pentapeptide, also known as Park's nucleotide.[12]

Caption: Cytoplasmic synthesis of UDP-MurNAc-pentapeptide.

Membrane-Associated Steps: The Lipid II Cycle

The UDP-MurNAc-pentapeptide is then transferred to the lipid carrier undecaprenyl phosphate (C55-P) at the cytoplasmic membrane by the enzyme MraY, forming Lipid I.[12] Subsequently, MurG adds a GlcNAc residue from UDP-GlcNAc to Lipid I, creating Lipid II.[13] Lipid II, the complete peptidoglycan monomer, is then translocated across the cytoplasmic membrane by a flippase, such as MurJ or FtsW.[14]

Caption: The Lipid II cycle of peptidoglycan synthesis.

Periplasmic Polymerization: Transglycosylation and Transpeptidation

Once in the periplasm, the disaccharide-pentapeptide units of Lipid II are polymerized into long glycan chains through the action of transglycosylases (TGs).[15] These enzymes catalyze the formation of β-(1,4)-glycosidic bonds between the MurNAc of the incoming monomer and the GlcNAc of the growing glycan chain.[16]

Simultaneously, or shortly after, the peptide stems are cross-linked by transpeptidases (TPs).[3] This reaction involves the formation of a peptide bond between the fourth amino acid (D-alanine) of one peptide stem and the third amino acid (often meso-diaminopimelic acid in Gram-negative bacteria or L-lysine in Gram-positive bacteria) of an adjacent peptide stem, with the concomitant release of the terminal D-alanine.[17] This cross-linking creates a three-dimensional, mesh-like structure that provides the cell wall with its characteristic strength and rigidity.

The degree of cross-linking can vary between bacterial species, ranging from approximately 20% in E. coli to over 90% in S. aureus.[4]

Quantitative Analysis of Peptidoglycan Structure

The precise structure of peptidoglycan, including the length of the glycan chains and the degree of cross-linking, can be determined through a combination of enzymatic digestion and chromatographic analysis.

Peptidoglycan Composition and Architecture

| Parameter | Gram-Negative Bacteria (e.g., E. coli) | Gram-Positive Bacteria (e.g., S. aureus) | Reference |

| Peptidoglycan Layer Thickness | Thin (2-7 nm) | Thick (20-80 nm) | [4] |

| % of Cell Wall Dry Weight | ~5-10% | ~40-90% | [4] |

| Average Glycan Chain Length (disaccharide units) | 20-40 | 3-10 (S. aureus) to >100 (Bacillus spp.) | [18] |

| Degree of Cross-linking | 20-30% | >90% | [4] |

| Major Cross-link Type | 4-3 (D-Ala to m-DAP) | 3-3 (via pentaglycine bridge in S. aureus) | [19] |

Experimental Protocols for Peptidoglycan Analysis

The analysis of peptidoglycan structure is fundamental to understanding bacterial cell wall biology and the mechanisms of action of cell wall-active antibiotics. The following are generalized protocols for the isolation and analysis of peptidoglycan.

Isolation of Peptidoglycan (Sacculi)

4.1.1. From Gram-Negative Bacteria (e.g., E. coli)

-

Cell Lysis: Harvest bacterial cells by centrifugation and resuspend in a small volume of media or buffer.[20][21] Add the cell suspension to a boiling solution of 4% sodium dodecyl sulfate (SDS) and stir for 30 minutes to 2 hours to lyse the cells and solubilize membranes and proteins.[22]

-

Washing: Pellet the insoluble peptidoglycan (sacculi) by ultracentrifugation. Wash the pellet repeatedly with sterile, high-purity water to remove the SDS.[20]

-

Enzymatic Treatment: Treat the washed sacculi with a protease (e.g., proteinase K) to remove any covalently attached proteins, such as Braun's lipoprotein.[20] Inactivate the protease by boiling in SDS.

-

Final Washes: Wash the sacculi again with water to remove the protease and SDS. The purified sacculi can be stored at 4°C.[20]

4.1.2. From Gram-Positive Bacteria (e.g., S. aureus)

-

Cell Disruption: Harvest bacterial cells and resuspend in buffer. Disrupt the cells using mechanical methods such as bead beating or sonication.

-

SDS Treatment: Add SDS to a final concentration of 4% and boil for 30 minutes.[11]

-

Washing: Pellet the crude cell wall preparation by centrifugation and wash extensively with water to remove SDS.[11]

-

Enzymatic Digestion: Treat the cell wall preparation with DNase and RNase to remove nucleic acids, followed by treatment with a protease (e.g., trypsin) to remove cell wall-associated proteins.

-

Trichloroacetic Acid (TCA) Extraction: To remove teichoic acids, the cell wall preparation can be extracted with cold 10% TCA. However, for some analyses, this step is omitted as it can alter the peptidoglycan structure.

-

Final Washes: Wash the purified peptidoglycan with water and then with acetone before drying.

Muropeptide Analysis by HPLC

-

Enzymatic Digestion: Resuspend the purified sacculi in a suitable buffer (e.g., sodium phosphate buffer, pH 4.9) and digest with a muramidase (e.g., mutanolysin or cellobiohydrolase) overnight at 37°C.[23] This will cleave the glycan chains into disaccharide-peptide monomers, dimers, and larger oligomers (muropeptides).

-

Reduction of Muropeptides: Stop the digestion by boiling. To prevent the formation of anomers at the reducing end of MurNAc, which can lead to peak splitting in HPLC, the samples are reduced with sodium borohydride in borate buffer.[23]

-

HPLC Separation: Acidify the samples with phosphoric acid and inject them onto a reverse-phase C18 HPLC column.[23] Separate the muropeptides using a gradient of sodium phosphate buffer with and without methanol.[24]

-

Detection and Quantification: Monitor the elution of muropeptides by their absorbance at 205 nm.[23] The area under each peak corresponds to the relative abundance of that muropeptide.

Caption: Workflow for muropeptide analysis by HPLC.

Mass Spectrometry of Muropeptides

For unambiguous identification of the muropeptides separated by HPLC, fractions corresponding to each peak can be collected and analyzed by mass spectrometry (MS).[1][8] Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can provide precise molecular weights of the muropeptides, confirming their composition (monomer, dimer, etc.) and the nature of any modifications.[1][25] Tandem mass spectrometry (MS/MS) can be used to fragment the muropeptides and determine the sequence of the peptide stem and the location of the cross-links.[25]

This compound-Containing Peptidoglycan Fragments as Signaling Molecules

During bacterial growth, division, and death, fragments of peptidoglycan are released. These fragments, particularly those containing NAM, are recognized by the innate immune system of host organisms as pathogen-associated molecular patterns (PAMPs).

Recognition by NOD-like Receptors

The primary intracellular sensors of peptidoglycan fragments are the nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs), NOD1 and NOD2.[26]

-

NOD1 recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a dipeptide found predominantly in the peptidoglycan of Gram-negative bacteria.[27][28]

-

NOD2 recognizes muramyl dipeptide (MDP), which consists of this compound and the first two amino acids of the peptide stem (L-Ala-D-isoGln). MDP is a common motif in the peptidoglycan of both Gram-positive and Gram-negative bacteria.[26][27]

Downstream Signaling Pathways

Upon binding of their respective ligands, NOD1 and NOD2 undergo a conformational change, leading to their oligomerization and the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2).[26][28] This interaction, mediated by their CARD (caspase activation and recruitment domain) domains, triggers a signaling cascade that culminates in the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and mitogen-activated protein kinases (MAPKs).[26] The activation of these pathways leads to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, which are essential for clearing the bacterial infection.

Caption: Simplified NOD1 and NOD2 signaling pathway.

Conclusion

This compound is a molecule of profound importance in the bacterial world. Its unique structure and central role in the biosynthesis of the essential peptidoglycan cell wall make it a cornerstone of bacterial viability. The intricate enzymatic pathways involved in its synthesis and incorporation into the cell wall have provided fertile ground for the development of some of our most effective antibiotics. Furthermore, the recognition of NAM-containing peptidoglycan fragments by the innate immune system highlights its significance in host-pathogen interactions. A thorough understanding of the function of this compound, facilitated by the quantitative and analytical techniques described in this guide, is crucial for the continued development of novel antimicrobial strategies and for advancing our knowledge of bacterial physiology and pathogenesis.

References

- 1. Structural characterization of peptidoglycan muropeptides by matrix-assisted laser desorption ionization mass spectrometry and postsource decay analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. rootbiome.tamu.edu [rootbiome.tamu.edu]

- 5. Muramic acid - Wikipedia [en.wikipedia.org]

- 6. N-Acetyl-Muramic Acid | C11H19NO8 | CID 5462244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Peptidoglycan Molecular Structure - Glycopedia [glycopedia.eu]

- 8. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C11H19NO8 | CID 82756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. Extraction and Purification of Wall-Bound Polymers of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Lipid II - Wikipedia [en.wikipedia.org]

- 14. The Bacterial Cell Wall: From Lipid II Flipping to Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Activities and regulation of peptidoglycan synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Peptidoglycan - Creative Biolabs [creative-biolabs.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Peptidoglycan Cross-Linking in Glycopeptide-Resistant Actinomycetales - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography [bio-protocol.org]

- 21. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pnas.org [pnas.org]

- 26. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. NOD1 and NOD2 Signaling in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. NOD1 and NOD2: beyond peptidoglycan sensing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the N-acetylmuramic Acid Biosynthesis Pathway in E. coli

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall is a vital organelle that provides structural integrity and protection against osmotic lysis. In most bacteria, the primary component of the cell wall is peptidoglycan, a complex polymer of sugars and amino acids. The biosynthesis of N-acetylmuramic acid (MurNAc), a unique sugar found in peptidoglycan, is a critical process for bacterial survival and represents a key target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the MurNAc biosynthesis pathway in Escherichia coli, detailing the enzymes involved, their kinetics, and relevant experimental methodologies.

The Cytoplasmic Steps of this compound Biosynthesis

The synthesis of the UDP-MurNAc-pentapeptide precursor of peptidoglycan occurs in the cytoplasm through a series of enzymatic reactions catalyzed by the Mur enzymes (MurA to MurF). This pathway begins with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc), a readily available cellular building block.

MurA: The First Committed Step

The pathway is initiated by the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-GlcNAc.[1] This reaction is considered the first committed step in peptidoglycan biosynthesis.[1]

Reaction: UDP-GlcNAc + PEP → UDP-GlcNAc-enolpyruvate + Pi

MurB: Reduction to Form UDP-MurNAc

The product of the MurA reaction, UDP-GlcNAc-enolpyruvate, is then reduced by the NADPH-dependent enzyme UDP-N-acetylenolpyruvoylglucosamine reductase (MurB) to form UDP-N-acetylmuramic acid (UDP-MurNAc).[2][3] This reaction introduces the lactyl ether group characteristic of MurNAc.

Reaction: UDP-GlcNAc-enolpyruvate + NADPH + H⁺ → UDP-MurNAc + NADP⁺

The Mur Ligases: Stepwise Addition of the Peptide Stem

The subsequent steps involve the sequential addition of amino acids to the lactyl group of UDP-MurNAc, catalyzed by a series of ATP-dependent ligases: MurC, MurD, MurE, and MurF.[4]

-

MurC (UDP-N-acetylmuramate:L-alanine ligase): Adds L-alanine to UDP-MurNAc.[5] Reaction: UDP-MurNAc + L-alanine + ATP → UDP-MurNAc-L-alanine + ADP + Pi

-

MurD (UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase): Adds D-glutamate to the C-terminus of the L-alanine residue.[3] Reaction: UDP-MurNAc-L-alanine + D-glutamate + ATP → UDP-MurNAc-L-alanyl-D-glutamate + ADP + Pi

-

MurE (UDP-N-acetylmuramoyl-L-alanyl-D-glutamate:meso-diaminopimelate ligase): In E. coli and most other Gram-negative bacteria, MurE adds meso-diaminopimelic acid (m-DAP) to the growing peptide chain.[6] Reaction: UDP-MurNAc-L-alanyl-D-glutamate + meso-diaminopimelic acid + ATP → UDP-MurNAc-L-alanyl-D-glutamyl-(meso-diaminopimelic acid) + ADP + Pi

-

MurF (UDP-N-acetylmuramoyl-tripeptide:D-alanyl-D-alanine ligase): Catalyzes the final cytoplasmic step, the addition of the dipeptide D-alanyl-D-alanine.[5][7] Reaction: UDP-MurNAc-L-alanyl-D-glutamyl-(meso-diaminopimelic acid) + D-alanyl-D-alanine + ATP → UDP-MurNAc-L-alanyl-D-glutamyl-(meso-diaminopimelic acid)-D-alanyl-D-alanine + ADP + Pi

The final product, UDP-MurNAc-pentapeptide, is the complete cytoplasmic precursor for peptidoglycan synthesis.

Quantitative Data

The following tables summarize the available kinetic parameters for the Mur enzymes from E. coli.

Table 1: Kinetic Parameters of E. coli Mur Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference(s) |

| MurA | UDP-GlcNAc | 15 | - | [2] |

| PEP | - | - | ||

| MurB | UDP-GlcNAc-enolpyruvate | 24 ± 3 | 62 ± 3 | [2] |

| NADPH | 17 ± 3 | [2] | ||

| MurC | UDP-MurNAc | 44 ± 3 | 16.3 ± 0.7 | [5] |

| L-alanine | 48 ± 6 | [5] | ||

| ATP | 130 ± 10 | [5] | ||

| MurD | UDP-MurNAc-L-alanine | 7.5 | - | [4] |

| D-glutamate | 55 | - | [4] | |

| ATP | 138 | - | [4] | |

| MurE | UDP-MurNAc-dipeptide | - | - | |

| meso-diaminopimelic acid | - | - | ||

| ATP | - | - | ||

| MurF | UDP-MurNAc-tripeptide | - | - | |

| D-alanyl-D-alanine | - | - | ||

| ATP | - | - |

Note: A hyphen (-) indicates that the value was not found in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the MurNAc biosynthesis pathway.

Purification of Recombinant His-tagged MurD from E. coli

This protocol describes a general method for the purification of His-tagged proteins, which can be adapted for MurD and other Mur enzymes.[8][9][10][11][12]

-

Cell Lysis:

-

Resuspend the E. coli cell pellet expressing the His-tagged MurD protein in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice or by using a French press.

-

Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.

-

Collect the supernatant containing the soluble His-tagged protein.

-

-

Immobilized Metal Affinity Chromatography (IMAC):

-

Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose column with lysis buffer.

-

Load the cleared lysate onto the column.

-

Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

-

Elute the His-tagged MurD protein with elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

-

-

Buffer Exchange and Storage:

-

Desalt the eluted protein and exchange the buffer to a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.

-

Assess protein purity by SDS-PAGE and determine the concentration using a Bradford assay or by measuring absorbance at 280 nm.

-

Store the purified protein at -80°C.

-

Enzyme Activity Assays

This assay measures the release of inorganic phosphate (Pi) from PEP.[13][14][15][16][17][18]

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 1 mM UDP-GlcNAc, and 1 mM PEP.

-

Enzyme Reaction: Initiate the reaction by adding purified MurA enzyme to the reaction mixture. Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Phosphate Detection:

-

Stop the reaction by adding a Malachite Green reagent solution (containing malachite green, ammonium molybdate, and a stabilizing agent).

-

Incubate at room temperature for 15-20 minutes to allow color development.

-

Measure the absorbance at a wavelength between 620-650 nm.

-

-

Quantification: Determine the amount of Pi released by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.

This continuous spectrophotometric assay monitors the decrease in absorbance at 340 nm due to the oxidation of NADPH.[10][12][19][20]

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 100 mM Tris-HCl (pH 8.0), 10 mM KCl, 0.2 mM UDP-GlcNAc-enolpyruvate, and 0.2 mM NADPH.

-

Enzyme Reaction: Initiate the reaction by adding purified MurB enzyme.

-

Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation: Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

This assay couples the production of ADP by the Mur ligases to a series of enzymatic reactions that result in a fluorescent or colorimetric signal.[21][22][23][24]

-

Reaction Mixture: Prepare a reaction mixture containing the specific substrates for the Mur ligase of interest (e.g., for MurD: UDP-MurNAc-L-alanine and D-glutamate), ATP, MgCl₂, a suitable buffer (e.g., HEPES or Tris-HCl), and the components of the ADP detection system (e.g., pyruvate kinase, lactate dehydrogenase, PEP, and NADH for a spectrophotometric assay, or a commercial fluorescent ADP detection kit).

-

Enzyme Reaction: Initiate the reaction by adding the purified Mur ligase. Incubate at 37°C.

-

Signal Detection: Monitor the change in absorbance or fluorescence over time, which is proportional to the amount of ADP produced.

-

Data Analysis: Calculate the initial reaction velocity from the linear phase of the reaction.

HPLC Analysis of Peptidoglycan Precursors

This method allows for the separation and quantification of the various UDP-MurNAc-peptide precursors.[1][7][8][14][15][19][25][26][27]

-

Sample Preparation:

-

Grow E. coli cultures to the desired growth phase.

-

Rapidly quench metabolic activity by adding cold perchloric acid or by rapid filtration and freezing in liquid nitrogen.

-

Extract the soluble nucleotide precursors by boiling the cell pellet in water or by acid extraction followed by neutralization.

-

Centrifuge to remove cell debris and filter the supernatant through a 0.22 µm filter.

-

-

HPLC Separation:

-

Use a reverse-phase C18 column.

-

Employ a gradient elution with a mobile phase consisting of a buffer (e.g., 50 mM sodium phosphate, pH 4.5-5.5) and an organic modifier (e.g., methanol or acetonitrile). A typical gradient might run from 0% to 30% organic modifier over 30-40 minutes.

-

The flow rate is typically set to 1 mL/min.

-

-

Detection:

-

Monitor the elution of the UDP-sugar precursors by UV absorbance at 262 nm (the absorbance maximum for the uridine moiety).

-

For more specific identification and quantification, couple the HPLC system to a mass spectrometer (LC-MS).

-

-

Data Analysis:

-

Identify the peaks corresponding to the different UDP-MurNAc-peptide precursors by comparing their retention times to those of known standards or by analyzing their mass-to-charge ratios in LC-MS.

-

Quantify the amount of each precursor by integrating the area under the corresponding peak and comparing it to a standard curve.

-

Visualizations

This compound Biosynthesis Pathway

Caption: The cytoplasmic pathway of UDP-N-acetylmuramic acid-pentapeptide biosynthesis in E. coli.

Experimental Workflow for Mur Ligase Activity Assay

Caption: A generalized workflow for a coupled enzyme assay to measure the activity of Mur ligases.

References

- 1. Potential Inhibitors Targeting Escherichia coli UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steady-state kinetic mechanism of Escherichia coli UDP-N-acetylenolpyruvylglucosamine reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and characterization of UDP-N-acetylenolpyruvylglucosamine reductase (MurB) from the Gram-positive pathogen Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical Characterization and Physiological Properties of Escherichia coli UDP-N-Acetylmuramate:l-Alanyl-γ-d-Glutamyl-meso- Diaminopimelate Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic mechanism of the Escherichia coli UDPMurNAc-tripeptide D-alanyl-D-alanine-adding enzyme: use of a glutathione S-transferase fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal structure of UDP-N-acetylmuramoyl-L-alanyl-D-glutamate: meso-diaminopimelate ligase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A MurF Inhibitor That Disrupts Cell Wall Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. neb.com [neb.com]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iba-lifesciences.com [iba-lifesciences.com]

- 12. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. Liquid Chromatographic Strategies for Separation of Bioactive Compounds in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach [mdpi.com]

- 17. [PDF] Crystal structure of Escherichia coli UDPMurNAc-tripeptide d-alanyl-d-alanine-adding enzyme (MurF) at 2.3 A resolution. | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Digital Cascade Assays for ADP- or ATP-Producing Enzymes Using a Femtoliter Reactor Array Device - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. academic.oup.com [academic.oup.com]

- 23. A method for the enzymatic synthesis and HPLC purification of the peptidoglycan precursor UDP-N-acetylmuramic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A Fluorescence-Based Method to Measure ADP/ATP Exchange of Recombinant Adenine Nucleotide Translocase in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. One-step purification procedure for UDP-N-acetylmuramyl-peptide murein precursors from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

The Central Role of N-Acetylmuramic Acid in the Cell Wall of Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylmuramic acid (NAM) is a cornerstone of the bacterial cell wall, particularly in Gram-positive organisms where it forms a major component of the thick peptidoglycan (PG) layer. This technical guide provides an in-depth exploration of the multifaceted role of NAM, from its fundamental contribution to structural integrity to its critical involvement in host-pathogen interactions and as a prime target for antimicrobial agents. We delve into the biosynthesis of NAM, presenting quantitative data on its prevalence and impact on cell wall architecture. Furthermore, this guide furnishes detailed experimental protocols for the study of NAM and its associated pathways, alongside visual representations of key biological processes to facilitate a comprehensive understanding for researchers in microbiology and drug development.

Introduction

The bacterial cell wall is a vital organelle that provides structural support, maintains cell shape, and protects against osmotic lysis. In Gram-positive bacteria, the cell wall is characterized by a thick, multi-layered peptidoglycan sacculus, which can constitute up to 90% of the cell wall's dry weight.[1] The fundamental building block of this extensive network is a repeating disaccharide unit of N-acetylglucosamine (NAG) and this compound (NAM).[2]

NAM is unique to bacterial peptidoglycan and is distinguished by the covalent attachment of a D-lactyl ether group to the C3 hydroxyl of N-acetylglucosamine. This lactyl group serves as the anchor point for a short peptide stem, typically consisting of alternating L- and D-amino acids. The cross-linking of these peptide stems, originating from adjacent NAM residues, creates the rigid, three-dimensional meshwork of the peptidoglycan layer that encases the bacterial cell.[1][3] Given its essentiality and specificity to bacteria, the biosynthetic pathway of NAM is a well-established and highly attractive target for the development of novel antibiotics.

This guide will provide a detailed technical overview of the pivotal role of this compound in the biology of Gram-positive bacteria, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological pathways.

Quantitative Data on Peptidoglycan and this compound

The thickness and composition of the peptidoglycan layer, and by extension the abundance of this compound, can vary between different species of Gram-positive bacteria and even within the same species under different growth conditions.

Table 1: Peptidoglycan Thickness in Gram-Positive Bacteria

| Bacterial Species | Growth Phase | Peptidoglycan Thickness (nm) | Measurement Technique |

| Bacillus subtilis | Exponential | 12.59 ± 0.89[4] | Atomic Force Microscopy (AFM) |

| Bacillus subtilis | Stationary | 14.44 ± 0.92[4] | Atomic Force Microscopy (AFM) |

| Staphylococcus aureus | Exponential | 22.7 ± 2.4[5] | Transmission Electron Microscopy (TEM) |

| Staphylococcus aureus | Stationary | 25.1 ± 4.5[5] | Transmission Electron Microscopy (TEM) |

| Staphylococcus aureus | - | 20 - 40[6] | Electron Microscopy |

Table 2: Efficacy of Fosfomycin (A MurA Inhibitor) Against Staphylococcus aureus

| Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Fosfomycin | 4[7] | 8[7] |

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Key Biological Pathways Involving this compound

The synthesis of the NAM-containing peptidoglycan precursor is a complex and highly regulated process that occurs in the cytoplasm. Furthermore, fragments of peptidoglycan containing NAM play a crucial role in signaling, both in bacterial cell wall turnover and in triggering host immune responses.

Cytoplasmic Synthesis of UDP-N-acetylmuramic acid-pentapeptide

The de novo synthesis of the fundamental peptidoglycan precursor, UDP-NAM-pentapeptide, is a critical multi-step enzymatic pathway. This process begins with the conversion of UDP-N-acetylglucosamine (UDP-NAG) to UDP-N-acetylmuramic acid (UDP-NAM), which is then sequentially decorated with a pentapeptide chain.

Caption: Cytoplasmic synthesis of the UDP-NAM-pentapeptide precursor.

Peptidoglycan Turnover and Recycling

Gram-positive bacteria exhibit a dynamic process of peptidoglycan turnover, where sections of the cell wall are broken down and the resulting muropeptides, containing NAM, can be recycled back into the synthesis pathway. This process is crucial for cell growth, division, and adaptation.

References

- 1. Atomic Force Microscopy of Side Wall and Septa Peptidoglycan From Bacillus subtilis Reveals an Architectural Remodeling During Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. rupress.org [rupress.org]

- 4. Frontiers | Atomic Force Microscopy of Side Wall and Septa Peptidoglycan From Bacillus subtilis Reveals an Architectural Remodeling During Growth [frontiersin.org]

- 5. Staphylococcus aureus cell wall structure and dynamics during host-pathogen interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tertiary Structure of Staphylococcus aureus Cell Wall Murein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

N-acetylmuramic Acid and its Link to Innate Immunity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylmuramic acid (NAM) is a fundamental component of the bacterial cell wall peptidoglycan, a structure essential for bacterial viability. Beyond its structural role, fragments of peptidoglycan containing NAM are potent activators of the host's innate immune system. This technical guide provides a comprehensive overview of the mechanisms by which NAM and its derivatives are recognized by intracellular pattern recognition receptors, the ensuing signaling cascades, and the key experimental protocols used to investigate these interactions. A particular focus is placed on the NOD-like receptor (NLR) family, including NOD2 and NLRP3, which are central to the innate immune response to bacterial peptidoglycan. This guide aims to serve as a valuable resource for researchers and professionals in immunology and drug development seeking to understand and therapeutically target these pathways.

Introduction to this compound and Innate Immune Recognition

This compound is an ether of lactic acid and N-acetylglucosamine (GlcNAc) and, together with GlcNAc, forms the glycan backbone of bacterial peptidoglycan. This complex polymer provides structural integrity to the bacterial cell wall. During bacterial growth, division, and degradation, fragments of peptidoglycan are released and can be recognized by the host's innate immune system as pathogen-associated molecular patterns (PAMPs).

The recognition of these peptidoglycan fragments, which invariably contain NAM, is a critical first step in mounting an immune response to bacterial infection. The primary sensors for these cytosolic PAMPs are members of the NOD-like receptor (NLR) family. While NAM is the core monosaccharide, its immunomodulatory activity is significantly enhanced when it is part of a larger structure, most notably muramyl dipeptide (MDP). MDP, which consists of this compound linked to a dipeptide of L-alanine and D-isoglutamine, is the minimal essential structure for potent activation of the NOD2 receptor. Emerging evidence also suggests a role for peptidoglycan fragments in the activation of the NLRP3 inflammasome, another key platform for innate immune signaling.

Key Pattern Recognition Receptors for this compound-Containing Ligands

NOD2: The Principal Sensor of Muramyl Dipeptide

The nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is a cytosolic pattern recognition receptor that plays a crucial role in the detection of bacterial peptidoglycan fragments. The primary ligand for NOD2 is muramyl dipeptide (MDP). While this compound forms the core of MDP, studies have shown that NAM alone does not bind to or activate NOD2, indicating the essential role of the attached dipeptide for high-affinity binding and subsequent signaling.

Upon binding MDP, NOD2 undergoes a conformational change, leading to its oligomerization and the recruitment of the downstream serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2). This interaction is mediated by the CARD (caspase activation and recruitment domain) domains of both proteins and serves as the critical initiating step in the NOD2 signaling cascade.

NLRP3 Inflammasome: A Platform for Inflammatory Caspase Activation

The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the cleavage and activation of caspase-1. Activated caspase-1 is responsible for the processing and secretion of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), as well as inducing a form of programmed cell death called pyroptosis.

While NLRP3 can be activated by a wide range of stimuli, including bacterial components, the direct role of this compound in its activation is less defined than for NOD2. It is believed that larger peptidoglycan structures or downstream cellular stress signals initiated by bacterial products, rather than NAM itself, may trigger NLRP3 inflammasome assembly. One proposed mechanism involves the disruption of lysosomes by phagocytosed bacterial components, leading to the release of cathepsins that can activate NLRP3.

Signaling Pathways Activated by this compound-Containing Ligands

The NOD2-RIPK2-NF-κB Signaling Axis

The activation of NOD2 by MDP initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.

N-Acetylmuramic Acid: A Unique Bacterial Marker for Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylmuramic acid (NAM) is a cornerstone of bacterial cell wall architecture, uniquely present in the peptidoglycan layer of nearly all bacteria. Its absence in eukaryotic cells establishes it as a highly specific biomarker for bacterial presence and viability. This technical guide provides a comprehensive overview of this compound's role as a bacterial marker, detailing its biochemical properties, its structural importance in peptidoglycan, and its function as a key pathogen-associated molecular pattern (PAMP) in host-pathogen interactions. This document offers in-depth experimental protocols for the extraction and quantification of NAM, a comparative analysis of detection methodologies, and a detailed examination of the signaling pathways it triggers in host cells. This guide is intended to be a valuable resource for researchers and professionals in microbiology, immunology, and drug development, facilitating the use of NAM as a critical tool in the study of bacterial physiology and the development of novel antimicrobial strategies.

Introduction to this compound (NAM)

This compound is an ether of N-acetylglucosamine and lactic acid, with the chemical formula C₁₁H₁₉NO₈.[1] It is a fundamental component of peptidoglycan, the essential polymer that forms the rigid cell wall of most bacteria.[2] Peptidoglycan provides structural integrity to the bacterial cell, protecting it from osmotic lysis and maintaining its shape.[3][4]

The basic structure of peptidoglycan consists of linear glycan chains of alternating β-(1,4)-linked N-acetylglucosamine (NAG) and this compound (NAM) residues.[5] A short peptide stem is attached to the lactyl group of each NAM residue. These peptide stems can be cross-linked to the peptide stems of adjacent glycan chains, forming a three-dimensional mesh-like structure.[5]

The presence of NAM is a distinctive feature of bacteria and is not found in eukaryotes, making it an ideal biomarker for detecting and quantifying bacteria.[6] Its unique structure and essential role in bacterial survival also make the enzymes involved in its synthesis and incorporation into peptidoglycan attractive targets for antimicrobial drugs.[7]

Biochemical Properties and Structure

The key biochemical features of this compound are summarized in the table below.

| Property | Description | Reference(s) |

| Chemical Formula | C₁₁H₁₉NO₈ | [1] |

| Molar Mass | 293.27 g/mol | [1] |

| Structure | An ether of N-acetylglucosamine and lactic acid. | [1] |

| Function | Monomeric unit of peptidoglycan in bacterial cell walls. | [2] |

| Linkage in Peptidoglycan | Forms β-(1,4) glycosidic bonds with N-acetylglucosamine. | [5] |

| Attachment of Peptide Stem | A peptide chain is attached to the lactyl group of NAM. | [5] |

The structural relationship between N-acetylglucosamine (NAG) and this compound (NAM) and their arrangement in the peptidoglycan backbone is illustrated in the diagram below.

Figure 1: Structure of Peptidoglycan.

Data Presentation: NAM and Peptidoglycan Content in Bacteria

The amount of peptidoglycan, and consequently this compound, varies significantly between different bacterial species, most notably between Gram-positive and Gram-negative bacteria.

Table 1: Peptidoglycan Content in Gram-Positive vs. Gram-Negative Bacteria

| Bacterial Type | Peptidoglycan Content (% of Cell Wall) | Key Structural Features | Reference(s) |

| Gram-Positive | Up to 90% | Thick, multi-layered peptidoglycan; contains teichoic and lipoteichoic acids. | [8][9] |

| Gram-Negative | 5-10% | Thin peptidoglycan layer located in the periplasmic space between the inner and outer membranes. | [8][9] |

Table 2: Peptidoglycan Concentration in Select Bacterial Species

| Bacterial Species | Gram Type | Peptidoglycan Concentration (% of Dry Cell Weight) | Reference(s) |

| Escherichia coli K12 MG1655 | Negative | 1.6% | [10] |

| Bacteroides thetaiotaomicron DSM 2079 | Negative | Not specified, but generally low | [10] |

| Streptococcus salivarius ssp. thermophilus DSM20259 | Positive | 14% | [10] |

Experimental Protocols

Accurate quantification of this compound requires robust protocols for the extraction of peptidoglycan from bacterial cells and subsequent analytical determination.

Peptidoglycan Extraction from Gram-Positive Bacteria

This protocol is adapted for the extraction of peptidoglycan from Gram-positive bacteria, which have a thick cell wall.

Materials:

-

Bacterial cell culture

-

Deionized water

-

Sodium dodecyl sulfate (SDS) solution (20%)

-

Tris-HCl buffer (100 mM, pH 7.5)

-

MgSO₄ (1 M)

-

RNase A (10 mg/mL)

-

DNase I (10 mg/mL)

-

Trypsin (10 mg/mL)

-

CaCl₂ (1 M)

-

Centrifuge and appropriate tubes

-

Boiling water bath

Procedure:

-

Harvest bacterial cells from culture by centrifugation (e.g., 6000 x g for 10 minutes).

-

Wash the cell pellet with deionized water and resuspend in a final concentration of ~4% SDS.

-

Boil the cell suspension for 30 minutes to lyse the cells and solubilize membranes and proteins.

-

Centrifuge to pellet the crude peptidoglycan (sacculi).

-

Wash the pellet extensively with deionized water to remove SDS.

-

Resuspend the pellet in 100 mM Tris-HCl, pH 7.5.

-

Add RNase A and DNase I (to a final concentration of ~10 µg/mL each) and MgSO₄ (to a final concentration of 10 mM). Incubate at 37°C for 4 hours to digest nucleic acids.

-

Centrifuge and wash the pellet with water.

-

Resuspend the pellet in 100 mM Tris-HCl, pH 8.0.

-

Add trypsin (to a final concentration of ~10 µg/mL) and CaCl₂ (to a final concentration of 10 mM). Incubate at 37°C overnight to digest remaining proteins.

-

Centrifuge, wash the purified peptidoglycan pellet with water, and lyophilize for storage.

Peptidoglycan Extraction from Gram-Negative Bacteria

This protocol is adapted for the extraction of peptidoglycan from Gram-negative bacteria, which have a more complex cell envelope.

Materials:

-

Bacterial cell culture

-

Phosphate-buffered saline (PBS)

-

Sodium dodecyl sulfate (SDS) solution (5% and 10%)

-

Tris-HCl buffer (1 M, pH 8.0)

-

Proteinase K (20 mg/mL)

-

Centrifuge and appropriate tubes

-

Boiling water bath

Procedure:

-

Harvest bacterial cells from culture by centrifugation and wash with PBS.

-

Resuspend the cell pellet in 5% SDS and boil for 30 minutes with stirring.

-

Centrifuge to pellet the crude peptidoglycan and wash repeatedly with deionized water to remove SDS.

-

(Optional but recommended) Resuspend the pellet in Tris-HCl buffer and add Proteinase K. Incubate at 37°C for 1 hour to remove Braun's lipoprotein and other associated proteins.

-

Stop the reaction by adding 10% SDS and boiling for 5 minutes.

-

Centrifuge and wash the pellet extensively with deionized water to remove SDS and digested proteins.

-

The resulting pellet contains purified peptidoglycan.

Quantification of this compound by HPLC-MS

This protocol describes the quantification of NAM from purified peptidoglycan or bacterial lysates by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

-

Purified peptidoglycan or bacterial cell lysate

-

Hydrochloric acid (HCl)

-

Acetonitrile (HPLC grade)

-

Formic acid (HPLC grade)

-

Ammonium formate

-

Deionized water (ultrapure)

-

HPLC system coupled to a mass spectrometer

-

C18 reverse-phase HPLC column

Procedure:

-

Hydrolysis of Peptidoglycan: Resuspend the purified peptidoglycan in 6 M HCl and hydrolyze at 100°C for 4-6 hours to release the constituent monosaccharides, including NAM.

-

Sample Preparation: Neutralize the hydrolysate and remove any precipitate by centrifugation. The supernatant contains the free NAM.

-

HPLC-MS Analysis:

-

Mobile Phase A: 0.1% formic acid and 0.05% ammonium formate in water.

-

Mobile Phase B: 100% acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

-

Column: A C18 column is commonly used for separation.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode and monitor for the specific mass-to-charge ratio (m/z) of NAM.

-

-

Quantification: Create a standard curve using known concentrations of pure this compound. Quantify the amount of NAM in the sample by comparing its peak area to the standard curve.

Immunoassay for Peptidoglycan Detection (General Protocol)

While specific ELISA kits for this compound are not widely commercially available, kits for the detection of peptidoglycan are.[11][12] These typically utilize monoclonal or polyclonal antibodies that recognize epitopes on the peptidoglycan molecule.[13] A general protocol for a sandwich ELISA is provided below.

Materials:

-

Peptidoglycan ELISA kit (containing pre-coated microplate, detection antibody, standards, buffers, and substrate)

-

Sample containing peptidoglycan (e.g., bacterial lysate, culture supernatant)

-

Microplate reader

Procedure:

-

Prepare standards and samples according to the kit's instructions.

-

Add standards and samples to the wells of the pre-coated microplate. Incubate to allow the peptidoglycan to bind to the capture antibody.

-

Wash the plate to remove unbound material.

-

Add the detection antibody, which will bind to a different epitope on the captured peptidoglycan. Incubate.

-

Wash the plate to remove unbound detection antibody.

-

Add an enzyme-conjugated secondary antibody or streptavidin-HRP (if the detection antibody is biotinylated). Incubate.

-

Wash the plate to remove the unbound conjugate.

-

Add the substrate and incubate to allow for color development.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of peptidoglycan in the samples by comparing their absorbance to the standard curve.

Mandatory Visualizations

Experimental Workflow for NAM Analysis

The following diagram illustrates the general workflow for the extraction of peptidoglycan and the subsequent analysis of this compound by HPLC-MS.

Figure 2: Workflow for NAM Analysis.

NOD1/NOD2 Signaling Pathway

This compound and its derivatives, particularly muramyl dipeptide (MDP), are recognized by the intracellular pattern recognition receptors NOD1 and NOD2. This recognition triggers a signaling cascade that leads to the activation of pro-inflammatory responses.

Figure 3: NOD2 Signaling Pathway.

Comparison of Analytical Methods

Several analytical techniques are available for the detection and quantification of this compound. The choice of method depends on the required sensitivity, specificity, and available instrumentation.

Table 3: Performance Characteristics of NAM Analytical Methods

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Key Advantages | Key Disadvantages | Reference(s) |

| HPLC-UV | ~µg/mL range | ~µg/mL range | Typically 2-3 orders of magnitude | Widely available, robust. | Lower sensitivity and specificity compared to MS. | [14][15] |

| HPLC-MS/MS | ng/mL to pg/mL range | ng/mL to pg/mL range | Wide dynamic range | High sensitivity and specificity. | Requires specialized equipment and expertise. | [14][15] |

| GC-MS | pg range | pg range | Wide dynamic range | High sensitivity, good for volatile derivatives. | Requires derivatization, can be complex. | |

| ELISA | ng/mL to pg/mL range | ng/mL to pg/mL range | Typically 2-3 orders of magnitude | High throughput, relatively simple. | Dependent on antibody specificity, potential for cross-reactivity. | [11][12] |

Conclusion

This compound stands out as a definitive biomarker for bacteria, offering a powerful tool for researchers and drug development professionals. Its unique presence in the bacterial cell wall and its role in activating the host innate immune system provide multiple avenues for its application in diagnostics, antimicrobial discovery, and immunological research. The detailed protocols and comparative data presented in this guide aim to equip scientists with the necessary information to effectively utilize NAM as a target and a marker in their respective fields. As our understanding of host-microbe interactions continues to grow, the importance of this compound as a key molecular player is certain to expand, paving the way for innovative approaches to combat bacterial infections and modulate immune responses.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 10597-89-4 | MA05012 | Biosynth [biosynth.com]

- 3. byjus.com [byjus.com]

- 4. Gram Positive vs Gram Negative Bacteria Explained | Technology Networks [technologynetworks.com]

- 5. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioaustralis.com [bioaustralis.com]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. Bacteria: Cell Walls – General Microbiology [open.oregonstate.education]

- 9. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mybiosource.com [mybiosource.com]

- 11. Human PG ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]

- 12. Anti-Peptidoglycan Antibodies | Invitrogen [thermofisher.com]

- 13. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]

- 14. researchgate.net [researchgate.net]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

An In-depth Technical Guide to the Chemical Properties of N-acetylmuramic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetylmuramic acid (MurNAc or NAM) is a cornerstone molecule in the field of microbiology and infectious disease research. It is an essential monosaccharide ether found exclusively in the peptidoglycan (also known as murein) layer of most bacterial cell walls.[1] Peptidoglycan is a massive, mesh-like polymer that encases the bacterial cell, providing structural rigidity and protection against osmotic lysis.[2]

The structure of peptidoglycan consists of linear glycan chains made of alternating β-(1,4) linked N-acetylglucosamine (GlcNAc) and this compound residues.[3] A key chemical feature of MurNAc is the D-lactyl acid group ether-linked to the C3 position of the GlcNAc backbone. This lactyl moiety serves as the attachment point for short peptide chains that cross-link adjacent glycan strands, creating the robust, three-dimensional peptidoglycan sacculus.[3][4]

Due to its unique presence in bacteria and its critical role in cell wall integrity, the biosynthetic pathway of MurNAc and its incorporation into peptidoglycan are prime targets for antibiotic development.[5] Understanding the chemical properties, reactivity, and metabolic pathways of this compound is therefore fundamental for the discovery of novel antibacterial agents and for probing bacterial physiology. This guide provides a comprehensive overview of the core chemical characteristics of MurNAc, detailed experimental protocols for its analysis, and a summary of key quantitative data.

Chemical Structure and Physicochemical Properties

This compound is systematically named (2R)-2-{[(2R,3R,4R,5R)-2-Acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy}propanoic acid.[1] Its structure is that of N-acetyl-D-glucosamine linked via an ether bond from the oxygen on C3 to a D-lactyl group. This unique lactyl ether moiety is the defining structural feature that distinguishes it from GlcNAc.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, solubilization, and analysis in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₉NO₈ | [1][6][7] |

| Molar Mass | 293.27 g/mol | [1][7][8] |

| Appearance | White to off-white powder | [6][9] |

| Melting Point | 125 °C (decomposes) | [9][10] |

| pKa (Predicted) | 3.25 ± 0.10 | [6][9] |

| Water Solubility | 50 mg/mL, clear, colorless | [9][10] |

| Other Solubilities | DMSO: 30 mg/mL; DMF: 2.5 mg/mL; PBS (pH 7.2): 10 mg/mL | [9][10] |

| XLogP3-AA | -2.9 | [7] |

| Topological Polar Surface Area | 153 Ų | [7] |

| Hydrogen Bond Donors | 5 | [6] |

| Hydrogen Bond Acceptors | 8 | [6] |

| CAS Number | 10597-89-4 | [1][6] |

Chemical Reactivity and Biological Significance

The chemical nature of MurNAc dictates its central role in bacterial cell wall architecture and its interaction with cellular machinery.

Role in Peptidoglycan Biosynthesis

The synthesis of peptidoglycan precursors is a cytoplasmic process. The first committed step in MurNAc synthesis is the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the C3 hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc), a reaction catalyzed by the enzyme MurA.[3][4] The resulting enolpyruvyl-UDP-GlcNAc is then reduced by MurB, using NADPH as a cofactor, to form UDP-N-acetylmuramic acid.[3] Subsequently, a series of ligases (MurC, MurD, MurE, and MurF) sequentially add amino acids to the carboxyl group of the lactyl moiety, forming the UDP-MurNAc-pentapeptide precursor, also known as Park's nucleotide.[4] This precursor is then transported across the cell membrane to the periplasm for incorporation into the growing peptidoglycan layer.

Caption: Cytoplasmic synthesis of the UDP-MurNAc-pentapeptide precursor.

Role in Cell Wall Recycling

During bacterial growth and division, the peptidoglycan sacculus is continuously remodeled by autolysins.[11] This process releases fragments, including 1,6-anhydro-N-acetylmuramic acid (anhMurNAc). Gram-negative bacteria like E. coli have evolved efficient recycling pathways to salvage these components. anhMurNAc is transported into the cytoplasm where it is first phosphorylated by the kinase AnmK to yield MurNAc-6-phosphate.[12] An etherase, MurQ, then cleaves the lactyl ether bond of MurNAc-6-phosphate to produce N-acetylglucosamine-6-phosphate and D-lactate, returning the amino sugar to central metabolism.[11][13]

Caption: Recycling pathway of 1,6-anhydro-MurNAc in the cytoplasm.

Immunological and Signaling Activity

MurNAc-containing fragments of peptidoglycan, such as muramyl dipeptide (MDP), are potent modulators of the innate immune system. These molecules are recognized by pattern recognition receptors (PRRs) like NOD2 in host cells, triggering inflammatory responses. More recently, MurNAc itself has been shown to exhibit anti-inflammatory activity by inhibiting the p38 MAPK/NF-κB signaling pathway in macrophages.[14] This dual role highlights its importance in host-pathogen interactions and as a potential therapeutic agent.

Experimental Protocols

The study of this compound involves its synthesis, isolation, and quantification. Below are methodologies for key experiments.

Chemoenzymatic Synthesis of this compound Derivatives

This protocol outlines a general strategy for producing functionalized MurNAc derivatives, which can be used as probes to study peptidoglycan biosynthesis and recycling.[15][16]

-

Synthesis of 2-amino muramic acid precursor: Start with a protected glucosamine derivative. Install the D-lactyl group at the C3 position using (S)-2-chloropropionic acid and a strong base like sodium hydride (NaH) in a suitable solvent (e.g., dioxane).[17]

-

Deprotection: Remove protecting groups to yield the key 2-amino muramic acid intermediate. For example, a carboxybenzyl (Cbz) protecting group on the amino function can be removed by palladium-catalyzed hydrogenation.[18]

-

N-functionalization: Couple the desired functional group (e.g., an azide or alkyne for click chemistry) to the free amine of the 2-amino muramic acid precursor using standard amide bond coupling conditions, such as activated esters.[15]

-

Enzymatic Conversion to UDP-MurNAc: Utilize permissive enzymes, such as the MurNAc/GlcNAc anomeric kinase (AmgK) and the NAM α-1 phosphate uridylyl transferase (MurU), to convert the functionalized MurNAc derivative into its corresponding UDP-sugar nucleotide, which can then be used in metabolic labeling experiments.[16]

Quantification of MurNAc-6-Phosphate by HPLC-MS

This method allows for the precise quantification of MurNAc-6-Phosphate from bacterial cell extracts, which is crucial for studying cell wall recycling pathways.[19][20]

-

Cell Culture and Harvesting: Grow bacterial cultures (e.g., E. coli) to the desired optical density in a suitable medium (e.g., LB broth). Harvest cells by centrifugation and wash extensively with ultrapure water to remove media components.

-

Cell Lysis and Extraction: Resuspend the cell pellet and disrupt the cells (e.g., using glass beads). Generate a soluble cell extract by centrifugation to remove cell debris.

-

Protein Precipitation: Add ice-cold acetone (e.g., 4 volumes) to the soluble extract to precipitate proteins. Centrifuge to pellet the proteins and collect the supernatant containing small molecule metabolites.

-

Sample Preparation: Dry the supernatant under vacuum. Reconstitute the dried extract in a small volume of ultrapure water or initial mobile phase prior to injection.

-

HPLC-MS Analysis:

-

Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column.

-

Mobile Phase A: 0.1% formic acid, 0.05% ammonium formate in water.

-

Mobile Phase B: 100% acetonitrile.

-

Gradient: A typical gradient might be a linear decrease from 100% A to 60% A over 30 minutes.[19]

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Monitor for the specific mass-to-charge ratio (m/z) of MurNAc-6P, which is 372.070 for the [M-H]⁻ ion.[19][21]

-

-

Data Analysis: Quantify the amount of MurNAc-6P by integrating the peak area from the extracted ion chromatogram (EIC) and comparing it to a standard curve.[22]

Caption: Experimental workflow for HPLC-MS analysis of MurNAc-6-Phosphate.

Quantitative Data: Enzyme Kinetics

The enzymes that process MurNAc are critical for bacterial metabolism and are potential drug targets. The table below summarizes kinetic parameters for MurNAc kinases (MurK) from different bacterial species, which phosphorylate MurNAc as a key step in its catabolism or recycling.

| Enzyme Source | Substrate | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Source(s) |

| Clostridium acetobutylicum | MurNAc | 190 | - | - | [23] |

| GlcNAc | 127 | 65.0 (1.5x higher than MurNAc) | - | [23] | |

| Tannerella forsythia | MurNAc | 200 | 10.5 | 5.25 x 10⁴ | [21] |

| GlcNAc | 116,000 | 0.1 | 0.86 | [21] |

Note: The k꜀ₐₜ value for C. acetobutylicum MurK with MurNAc was not explicitly stated, but the activity with GlcNAc was reported to be 1.5-fold higher.[23] The data clearly shows that the kinase from the oral pathogen T. forsythia has a much higher specificity for MurNAc over GlcNAc.[21]

Conclusion

This compound possesses a unique chemical structure that is indispensable for the survival of most bacteria. Its properties—from the lactyl ether that anchors peptide cross-links to its role as a signaling molecule in immunity—make it a subject of intense scientific interest. The methodologies for its synthesis and analysis are well-established, enabling detailed investigations into bacterial cell wall metabolism. A thorough understanding of MurNAc's chemical biology is essential for developing next-generation antibiotics that can overcome existing resistance mechanisms by targeting the fundamental processes of bacterial cell wall construction and maintenance.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response [udspace.udel.edu]

- 3. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 4. journals.asm.org [journals.asm.org]

- 5. fiveable.me [fiveable.me]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | C11H19NO8 | CID 82756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Acetyl-Muramic Acid | C11H19NO8 | CID 5462244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 10597-89-4 [chemicalbook.com]

- 10. This compound CAS#: 10597-89-4 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of an this compound/N-Acetylglucosamine Kinase of Clostridium acetobutylicum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. BJOC - An efficient synthesis of 1,6-anhydro-N-acetylmuramic acid from N-acetylglucosamine [beilstein-journals.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Analysis of this compound-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analysis of this compound-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | this compound (MurNAc) Auxotrophy of the Oral Pathogen Tannerella forsythia: Characterization of a MurNAc Kinase and Analysis of Its Role in Cell Wall Metabolism [frontiersin.org]

- 22. mdpi.com [mdpi.com]

- 23. journals.asm.org [journals.asm.org]

Preliminary Studies on N-acetylmuramic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylmuramic acid (NAM) is a cornerstone of the bacterial cell wall, forming the backbone of the essential peptidoglycan (PG) polymer along with N-acetylglucosamine (NAG).[1][2][3] The unique structure of NAM and its central role in bacterial survival make it and its derivatives a focal point for novel antimicrobial strategies, diagnostic tools, and immunomodulatory agents.[4][5] This technical guide provides an in-depth overview of preliminary studies on NAM derivatives, detailing their synthesis, biological activities, and potential applications in drug development. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound and its Derivatives

This compound is a monosaccharide derivative of N-acetylglucosamine, distinguished by the ether linkage of lactic acid to the C3 hydroxyl group.[4] This lactic acid moiety serves as the attachment point for short peptide chains that are cross-linked to form the rigid peptidoglycan mesh, which is critical for maintaining cell shape and protecting bacteria from osmotic stress.[2] The biosynthesis of NAM is a key target for several antibiotics, including fosfomycin.

The exploration of NAM derivatives has opened new avenues in microbiology and medicine. These synthetic analogs, often featuring modifications at the N-acetyl group or the lactic acid side chain, serve as powerful tools to probe bacterial cell wall biology and as potential therapeutic agents.[1][6]

Synthesis of this compound Derivatives

The generation of functionalized NAM derivatives is crucial for their study and application. Researchers have developed both chemical and chemoenzymatic approaches to synthesize a variety of these molecules.

Chemoenzymatic Synthesis

A robust chemoenzymatic strategy has been developed for the synthesis of 2-N functionalized UDP-NAM derivatives.[1] This method leverages the substrate promiscuity of bacterial cell wall recycling enzymes, MurNAc/GlcNAc anomeric kinase (AmgK) and NAM α-1 phosphate uridylyl transferase (MurU).[1] These enzymes can accommodate various modifications at the 2-N position of the muramic acid sugar, allowing for the creation of a library of NAM derivatives with different functional groups.[1]

Modular Chemical Synthesis

Scalable and modular chemical syntheses have been designed to produce NAM derivatives for metabolic labeling.[2] These methods allow for the introduction of bioorthogonal handles, such as azides and alkynes, which can be used for subsequent "click chemistry" reactions to attach fluorescent probes or other reporter molecules.[2] An efficient five-step synthesis of 1,6-anhydro-N-acetylmuramic acid from the inexpensive starting material N-acetylglucosamine has also been reported.[7]

Biological Activities and Applications

NAM derivatives have demonstrated a wide range of biological activities, leading to their use in various research and development contexts.

Probing Peptidoglycan Biosynthesis and Recycling

A primary application of NAM derivatives is as chemical probes to study the dynamics of bacterial cell wall synthesis and recycling.[2][8] By incorporating bioorthogonally tagged NAM analogs into the peptidoglycan, researchers can visualize sites of new cell wall synthesis and turnover using fluorescence microscopy.[1][2] These studies have revealed that modifications at both the 2-N and 3-lactic acid positions of NAM can be tolerated by the cell's metabolic machinery, although the efficiency of incorporation may vary.[1]

Antimicrobial Drug Development

The essential role of NAM in bacterial survival makes its biosynthetic pathway an attractive target for new antibiotics.[4][5] Synthetic NAM derivatives can be designed as inhibitors of the enzymes involved in peptidoglycan synthesis. Furthermore, understanding how bacteria process different NAM derivatives can inform the design of novel drug delivery systems that hijack the cell's own uptake and incorporation machinery.

Immunomodulation

Fragments of peptidoglycan containing NAM, such as muramyl dipeptide (MDP), are known to be potent activators of the innate immune system.[6][9] Synthetic NAM derivatives and their corresponding peptidoglycan fragments are being investigated for their adjuvant activity in vaccines and as standalone immunomodulatory drugs.[10] For instance, 6-O-stearoyl-N-acetylmuramyldipeptide has been synthesized to enhance the immunological activity of the parent dipeptide.[10]

Diagnostic Imaging

NAM derivatives labeled with positron-emitting radionuclides, such as fluorine-18, are being developed as novel PET imaging agents for the specific detection of bacterial infections.[11] These radiotracers can be taken up by bacteria and incorporated into their cell walls, allowing for non-invasive visualization of infection sites in vivo.[11]

Quantitative Data Summary

The following table summarizes key quantitative data from preliminary studies on NAM derivatives.

| Derivative/Probe | Organism(s) | Key Finding | Reference |

| 2-N functionalized UDP-NAMs | E. coli, Gram-positive bacteria | Permissive incorporation by AmgK and MurU enzymes. | [1] |

| 3-azido NAM derivative | E. coli | Accumulates in regions of hypothesized de novo PG biosynthesis. | [6] |

| Peracetylated NAM methyl ester | E. coli, P. putida, H. pylori | Not utilized by bacteria, suggesting a lack of appropriate deacetylases. | [12][13] |

| NAM methyl esters (azide and alkyne) | E. coli | Tolerated and incorporated into the cell wall, with the methyl ester removed by cellular esterases. | [12][13] |

| (R)-[¹⁸F]FMA and (S)-[¹⁸F]FMA | S. aureus, E. coli | (R)-[¹⁸F]FMA showed higher uptake in S. aureus, while (S)-[¹⁸F]FMA showed significantly higher uptake in E. coli. | [11] |

Detailed Experimental Protocols

Synthesis of 2-azido this compound (2-azido NAM)

This protocol describes a key step in the synthesis of a bioorthogonally tagged NAM derivative.[2]

Materials:

-

2-amino muramic acid

-

NHS activated 2,5-dioxopyrrolidin-1-yl 2-azidoacetate